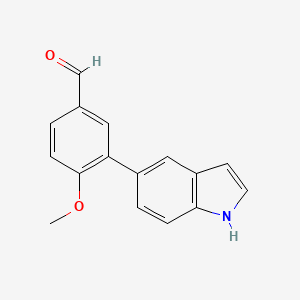

3-(1H-indol-5-yl)-4-methoxybenzaldehyde

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry due to its presence in a vast number of biologically active compounds. nih.govresearchgate.net Its structure allows for diverse interactions with biological targets, making it a frequent component in the design of new therapeutic agents. nih.govresearchgate.net The indole framework is found in essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. unife.it This natural prevalence has inspired chemists to explore indole derivatives for a wide spectrum of pharmacological applications, such as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. openmedicinalchemistryjournal.comnih.gov

The history of indole chemistry dates back to 1866, when Adolf von Baeyer first synthesized the parent indole from oxindole. nih.gov This discovery, stemming from research on the dye indigo, opened the door to understanding a critical class of natural alkaloids. rjpn.org Early research focused on isolating and identifying naturally occurring indoles, such as tryptophan, and understanding their physiological roles. The 20th century saw a surge in the synthesis of novel indole derivatives, driven by the discovery of potent indole-based drugs like the antihypertensive agent reserpine (B192253) and the anti-cancer vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine. researchgate.net Modern research continues to build on this legacy, employing advanced synthetic methods to create complex indole structures with highly specific biological activities. nih.gov

The combination of indole and benzaldehyde (B42025) moieties creates a versatile chemical scaffold. The aldehyde group of benzaldehyde is highly reactive and readily participates in condensation reactions with the nucleophilic C3 position of the indole ring. openmedicinalchemistryjournal.comresearchgate.net This reaction is fundamental to the synthesis of bis(indolyl)methanes (BIMs), a class of compounds known for their diverse biological activities, including anticancer properties. researchgate.netresearchgate.net

Furthermore, indole-3-carboxaldehyde (B46971), an isomer of the indole-benzaldehyde scaffold, is a key intermediate in the synthesis of various bioactive molecules and alkaloids. researchgate.net Its carbonyl group facilitates numerous C-C and C-N coupling reactions, allowing for the construction of complex heterocyclic systems. researchgate.net The functionalization of either the indole or the benzaldehyde ring allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with specific biological targets. The reaction of indoles with various substituted benzaldehydes is a common strategy for generating libraries of compounds for drug screening. openmedicinalchemistryjournal.comresearchgate.net

Research Context and Objectives for 3-(1H-indol-5-yl)-4-methoxybenzaldehyde

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the known properties of its constituent parts.

The specific arrangement of substituents in this compound suggests a deliberate design for exploring structure-activity relationships (SAR). The rationale for its synthesis and study would likely be based on the following points:

Bioisosteric Replacement: The indole ring can act as a bioisostere for other aromatic systems, potentially improving binding affinity to biological targets or altering metabolic pathways.

Structural Scaffolding: The linkage between the 5-position of the indole ring and the 3-position of the benzaldehyde ring creates a specific three-dimensional shape. This defined conformation is critical for fitting into the binding pockets of target proteins.

Precursor for Complex Molecules: The aldehyde functional group serves as a reactive handle for further synthetic modifications, allowing for the creation of more complex derivatives such as Schiff bases, hydrazones, or chalcones, which often exhibit enhanced biological activity. researchgate.netrsc.org

Research into a novel compound like this compound would typically encompass several key areas. The anticipated contributions would be to expand the chemical space of potential therapeutic agents and to better understand the SAR of this class of compounds.

Key Research Areas:

Chemical Synthesis and Characterization: Developing an efficient and scalable synthesis route for the compound and its derivatives. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure.

Biological Screening: Evaluating the compound against a panel of biological targets. Based on the activities of related indole and benzaldehyde derivatives, screening would likely focus on:

Anticancer Activity: Testing for cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial Activity: Assessing its efficacy against a range of bacteria and fungi. rjpn.org

Anti-inflammatory Activity: Investigating its potential to inhibit key inflammatory pathways.

Computational Studies: Employing molecular docking and other computational tools to predict potential biological targets and to understand the binding interactions at a molecular level. This can help in prioritizing experimental screening and in designing more potent analogues.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by modifying the substitution pattern on both the indole and benzaldehyde rings to determine which structural features are critical for biological activity.

The primary contribution of such research would be the identification of a new potential lead compound for drug development and the generation of valuable data to guide the future design of more effective indole-based therapeutic agents.

Data Tables

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory (NSAID) |

| Sumatriptan | Anti-migraine |

| Ondansetron | Antiemetic (anti-nausea) |

| Vincristine | Anticancer |

| Vinblastine | Anticancer |

| Reserpine | Antihypertensive |

| Pindolol | Antihypertensive (Beta-blocker) |

| Compound Class | Precursors | Observed Biological Activity |

|---|---|---|

| Bis(indolyl)methanes (BIMs) | Indole and various benzaldehydes | Anticancer, antimicrobial, antioxidant |

| Indole-based Schiff Bases | Indole-3-carboxaldehyde and various amines | Antimicrobial, antifungal, anti-inflammatory |

| Indole-based Hydrazones | Indole aldehydes and hydrazides | Anticancer (tubulin inhibition), antioxidant |

| Indole-Benzimidazole Hybrids | Indole aldehydes and o-phenylenediamine (B120857) derivatives | Anticancer |

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-(1H-indol-5-yl)-4-methoxybenzaldehyde |

InChI |

InChI=1S/C16H13NO2/c1-19-16-5-2-11(10-18)8-14(16)12-3-4-15-13(9-12)6-7-17-15/h2-10,17H,1H3 |

InChI Key |

YRNMXIXKOWPVPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1h Indol 5 Yl 4 Methoxybenzaldehyde and Its Analogs

Classical and Contemporary Approaches for Indole-Benzaldehyde Scaffold Construction

The formation of the indole (B1671886) ring system is a well-established field, with several named reactions providing reliable pathways to this essential heterocycle. Furthermore, the direct coupling of pre-formed indole and benzaldehyde (B42025) moieties has been revolutionized by modern catalytic methods.

Established Indole Synthetic Pathways (e.g., Fischer, Bartoli, Leimgruber-Batcho)

The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). The mechanism proceeds through a-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. For the synthesis of a 5-aryl-substituted indole, a 4-aryl-substituted phenylhydrazine would be a required starting material. A notable modification by Buchwald allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ.

The Bartoli indole synthesis offers a direct route to substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. A key requirement for the success of this reaction is the presence of a substituent at the ortho position to the nitro group, as this steric bulk facilitates the crucial-sigmatropic rearrangement. The reaction necessitates three equivalents of the vinyl Grignard reagent when starting from a nitroarene. This method is particularly advantageous for the synthesis of 7-substituted indoles and can be used to create indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. A modification by Dobbs expanded the scope of the Bartoli synthesis by using a bromine atom as a transient ortho-directing group, which can be subsequently removed.

The Leimgruber-Batcho indole synthesis provides a versatile and high-yielding alternative to the Fischer synthesis, starting from ortho-nitrotoluenes. The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often an amine like pyrrolidine. The resulting β-dimethylamino-2-nitrostyrene is then reductively cyclized to form the indole. A variety of reducing agents can be employed for this second step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. This method is lauded for its mild reaction conditions and the commercial availability of many starting o-nitrotoluenes. It directly yields indoles that are unsubstituted at the 2 and 3 positions. Microwave-assisted conditions have been developed to accelerate the Leimgruber-Batcho reaction.

| Synthetic Pathway | Starting Materials | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of a phenylhydrazone; involves a-sigmatropic rearrangement. | Widely applicable, numerous variations exist. | Can produce regioisomeric mixtures with unsymmetrical ketones; harsh acidic conditions may not be suitable for all substrates. |

| Bartoli Indole Synthesis | ortho-Substituted Nitroarene, Vinyl Grignard Reagent | Requires an ortho-substituent for successful-sigmatropic rearrangement. | Excellent for 7-substituted indoles; allows for substitution on both rings. | Requires three equivalents of Grignard reagent; limited to ortho-substituted nitroarenes. |

| Leimgruber-Batcho Indole Synthesis | ortho-Nitrotoluene | Two-step process: enamine formation followed by reductive cyclization. | High yields, mild conditions, readily available starting materials, produces 2,3-unsubstituted indoles directly. | Limited by the availability of multiply substituted o-nitrotoluenes. |

Multi-component Reaction (MCR) Strategies Involving Indole and Benzaldehyde Components

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These strategies are particularly valuable for building molecular complexity in a step-economical fashion.

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of indole chemistry, the electron-rich C3 position of the indole ring readily participates in Mannich reactions. The reaction typically involves an aldehyde (such as 4-methoxybenzaldehyde), a secondary amine, and an active hydrogen compound (indole). The reaction proceeds through the formation of an iminium ion from the aldehyde and the secondary amine, which then undergoes electrophilic attack by the indole at the C3 position. This approach directly forges a bond between the indole C3 and the benzylic carbon of the benzaldehyde derivative.

The acid-catalyzed condensation of indoles with aldehydes is a well-established method for the synthesis of bis(indolyl)methanes. In this reaction, two equivalents of indole react with one equivalent of a benzaldehyde derivative in the presence of a protic or Lewis acid catalyst. While this reaction is highly efficient for producing the bis(indolyl)methane, it can be challenging to stop the reaction at the mono-alkylation stage to yield a direct indole-benzaldehyde linkage. However, under carefully controlled conditions or with appropriately substituted indoles, it is possible to achieve mono-addition, providing a direct route to the indole-benzaldehyde scaffold.

Catalytic Systems for Enhanced Synthetic Efficiency

The development of advanced catalytic systems has significantly improved the efficiency and selectivity of reactions used to construct complex molecules like 3-(1H-indol-5-yl)-4-methoxybenzaldehyde. Transition metal catalysts, in particular, have enabled previously challenging transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. A highly convergent and regioselective strategy for the synthesis of this compound would involve the Suzuki coupling of 5-indolylboronic acid with a suitable 3-halo-4-methoxybenzaldehyde derivative. Alternatively, the coupling of 5-bromoindole (B119039) with 3-formyl-4-methoxyphenylboronic acid is also a viable approach. This methodology offers the advantage of readily accessible starting materials and generally good yields.

The Heck reaction provides another avenue for C-C bond formation, typically coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. While less direct for the target molecule, variations of the Heck reaction, such as Heck oxyarylation or amino-Heck reactions, can be employed to construct complex heterocyclic systems derived from indole and benzaldehyde precursors. Recent advancements have also demonstrated the utility of the Heck reaction for the diversification of halo-indoles under aqueous conditions.

Furthermore, direct C-H activation and arylation of the indole ring has emerged as a highly atom-economical strategy. Palladium-catalyzed C-H arylation can be directed to various positions of the indole nucleus, including C2, C3, and C7, depending on the directing group and reaction conditions. While C5 arylation via direct C-H activation is less common, ongoing research in this area may provide a future pathway for the direct coupling of an indole with a 4-methoxybenzaldehyde (B44291) derivative.

| Catalytic Reaction | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Indole-boronic acid/ester + Halo-benzaldehyde (or vice versa) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Highly versatile and regioselective for C-C bond formation. |

| Heck Reaction | Halo-indole + Alkenyl-benzaldehyde derivative | Palladium catalyst, Base | Forms a C-C bond between an sp² carbon and an alkene. |

| Direct C-H Arylation | Indole + Aryl halide or Arylboronic acid | Palladium or other transition metal catalyst, often with a directing group | Atom-economical as it avoids pre-functionalization of the indole. |

Organocatalysis and Metal-Free Synthetic Protocols

The synthesis of this compound and its analogs has increasingly benefited from organocatalysis and metal-free approaches, which offer milder and more environmentally benign alternatives to traditional metal-catalyzed reactions. youtube.comresearchgate.net These methods utilize small organic molecules to catalyze reactions, avoiding the costs and potential toxicity associated with heavy metals. youtube.com

A variety of organocatalysts have proven effective in the synthesis of indole derivatives. Brønsted acids such as p-toluenesulfonic acid have demonstrated high catalytic activity in the reaction of indoles with aldehydes. nih.gov Similarly, amino acids like L-proline have been employed as efficient catalysts, often in aqueous media, highlighting the green aspect of these protocols. Basic catalysts, including piperidine, are used in condensation reactions between indole-3-carboxaldehyde (B46971) and other molecules to form complex derivatives. More recently, bio-organic catalysts like taurine (B1682933) have been utilized in multicomponent reactions to synthesize bioactive heterocyclic compounds, showcasing the versatility of organocatalysis. nih.gov

Metal-free multicomponent reactions (MCRs) represent a highly efficient strategy, allowing for the construction of complex molecules from three or more starting materials in a single step. For instance, the one-pot, three-component reaction of an indole, an aldehyde, and an active methylene (B1212753) compound can be effectively catalyzed by an organocatalyst to produce highly substituted indole derivatives. Electrochemical methods also present a promising metal-free alternative, providing high product yields under mild conditions with short reaction times. These protocols often benefit from operational simplicity and alignment with green chemistry principles. nih.gov

Table 1: Selected Organocatalysts and Metal-Free Methods for Indole Analog Synthesis

| Catalyst/Method | Reaction Type | Key Advantages |

|---|---|---|

| p-Toluene sulfonic acid | Friedel-Crafts alkylation | High catalytic activity, readily available. nih.gov |

| L-Proline | Aldol/Knoevenagel condensation | Operates in aqueous media, environmentally friendly. |

| Piperidine | Condensation reactions | Effective base catalyst for C-C bond formation. |

| Taurine | Biginelli-type reactions | Bio-organic, operates in aqueous ethanol, high yields. nih.gov |

| Electrochemical Synthesis | Condensation of indoles and aldehydes | Metal-free, mild conditions, short reaction times. |

| 4,4′-Bipyridyl | Reductive cyclization | Organocatalyst for indole synthesis from azobenzene (B91143) and cyclohexanone. nih.gov |

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysis offers significant advantages in the synthesis of indole derivatives, primarily concerning catalyst recovery, reusability, and the simplification of product purification. These catalysts, existing in a different phase from the reactants, can be easily separated by filtration, making the process more economical and sustainable. preprints.orgdocumentsdelivered.com

A range of solid-supported catalysts have been developed for the synthesis of indole analogs. Polymer-supported dichlorophosphate (B8581778) and acidic resins like Amberlyst-15 are effective solid acid catalysts for the condensation of indoles with aldehydes. nih.gov Inorganic materials such as zeolites, Fe-pillared interlayered clay (Fe-PILC), and silica-supported boron sulfonic acid also serve as robust heterogeneous catalysts. nih.gov

Recent advancements have focused on designing novel supported catalysts with enhanced activity and stability. Magnetic nanoparticles (e.g., Fe3O4) have been functionalized with catalytic moieties, allowing for facile magnetic separation and reuse over several cycles without significant loss of activity. researchgate.netacs.org For example, Fe3O4 nanoparticles functionalized with a molybdenum Schiff base complex have been used for the solvent-free synthesis of chromene derivatives involving aldehydes. acs.org Similarly, alkaline-functionalized chitosan (B1678972) has been reported as a heterogeneous base catalyst for producing 3-substituted indoles. documentsdelivered.com These supported systems often enable reactions under milder conditions and can be applied in solvent-free or aqueous environments, further contributing to the green credentials of the synthetic protocol. documentsdelivered.comresearchgate.net

Table 2: Examples of Heterogeneous Catalysts for Indole Analog Synthesis

| Catalyst | Support Material | Reaction Example | Key Features |

|---|---|---|---|

| Dichlorophosphate | Polymer (PEG) | Friedel-Crafts alkylation | Solid acid catalyst, reusable. nih.gov |

| Sulfonic Acid | Amberlyst-15 Resin | Condensation of indole and benzaldehyde | High efficiency, commercially available. nih.gov |

| Boron Sulfonic Acid | Silica | Friedel-Crafts alkylation | Stable, easily separable. nih.gov |

| Fe3O4 Nanoparticles | Magnetic Core | Multicomponent synthesis of spirooxindoles | Magnetically separable, reusable, solvent-free conditions. acs.org |

| Trypsin Enzyme | Silica-modified magnetic nanoparticles | Condensation of indoles and salicylaldehyde | Biocatalyst, excellent yields, solvent-free. documentsdelivered.com |

| g-C3N4-SO3H | Graphitic Carbon Nitride | Friedel-Crafts arylation of indoles | Non-metal nanosheet, high catalytic activity, reusable. preprints.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in the modern synthesis of complex organic molecules like this compound and its analogs. scirp.orgrsc.org The focus is on developing methods that are environmentally benign, economically viable, and efficient. scielo.br This involves the use of non-toxic reagents and solvents, atom-economical reactions, and energy-efficient protocols. nih.gov

Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the application of alternative energy sources like microwave irradiation and visible light. scirp.orgnih.gov Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing waste, time, and energy consumption. researchgate.net The development of reusable catalysts, particularly heterogeneous and biocatalysts, further enhances the sustainability of these synthetic routes by minimizing waste and simplifying purification processes. documentsdelivered.comrsc.org

Solvent-Free and Aqueous Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free (solid-state) reactions and reactions conducted in water are highly desirable alternatives. rsc.org Water is an ideal solvent due to its non-toxicity, non-flammability, and availability. rsc.org Various catalytic systems, including surfactants, ionic liquids, and nanoparticles, have been designed to facilitate the synthesis of indole derivatives in aqueous media. rsc.org

Solvent-free conditions, often achieved by grinding reactants together or using minimal heating, can lead to higher efficiency and shorter reaction times. preprints.orgresearchgate.net For example, the synthesis of bis(indolyl)methanes has been effectively carried out under solvent-free conditions using catalysts like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or nano-Fe3O4 composites at room temperature or with gentle heating. preprints.org These methods not only prevent pollution from organic solvents but also often result in easier product isolation and purification. preprints.orgacs.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including the synthesis of indole derivatives. nih.govresearchgate.net Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields compared to conventional heating methods. researchgate.netx-mol.com

MAOS is particularly effective for reactions under solvent-free conditions. researchgate.net For instance, the Bischler indole synthesis, which traditionally requires harsh conditions, can be performed efficiently by irradiating N-phenacylanilines with microwaves for just 45-60 seconds in a solid-state reaction. researchgate.net This technique has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. researchgate.net The combination of microwave heating with green catalysts, such as Lewis acid–surfactant–SiO2-combined (LASSC) nanocatalysts, further exemplifies the synergy between different green chemistry approaches to afford indole analogs in high yields with minimal environmental impact. researchgate.net

Photoredox Catalysis and Visible Light-Mediated Reactions

Visible-light photoredox catalysis has become a transformative strategy in organic synthesis, enabling a wide range of reactions under exceptionally mild conditions. nih.govnih.gov This technique uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate organic substrates, thereby facilitating bond formation. researchgate.net This approach avoids the need for high temperatures or harsh reagents, aligning perfectly with green chemistry principles.

The synthesis of indole derivatives has significantly benefited from this methodology. For example, the C-H functionalization of indoles can be achieved by merging photoredox catalysis with transition metal catalysis (e.g., nickel or palladium), allowing for the introduction of aryl or acyl groups at specific positions. researchgate.netrsc.orgresearchgate.net Decarboxylative arylation of indole-3-acetic acids with aryl halides is another powerful application, providing access to biologically important 3-benzyl indoles. researchgate.netx-mol.com Furthermore, visible light can promote the synthesis of indoles through intramolecular cyclizations of precursors like styryl azides or by mediating C-N bond formation cascades. acs.orgnih.gov These reactions often proceed with high efficiency and functional group tolerance at room temperature. nih.gov

Table 3: Green Chemistry Approaches in the Synthesis of Indole Analogs

| Green Chemistry Principle | Methodology | Example Application | Advantages |

|---|---|---|---|

| Use of Safer Solvents | Aqueous Synthesis | Fischer indole synthesis using a Brønsted acidic ionic liquid in water. rsc.org | Non-toxic, non-flammable, environmentally benign. rsc.org |

| Waste Prevention | Solvent-Free Reaction | Synthesis of bis(indolyl)methanes using DBDMH catalyst with gentle heating. preprints.org | Eliminates solvent waste, simplifies purification. preprints.org |

| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Bischler synthesis of 2-arylindoles under solvent-free conditions. researchgate.net | Drastically reduced reaction times, increased yields. researchgate.net |

| Catalysis | Photoredox Catalysis | Decarboxylative arylation of indole-3-acetic acids with aryl halides using a dual nickel/photoredox system. nih.govresearchgate.net | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.gov |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. | High efficiency, reduced waste, operational simplicity. researchgate.net |

Analytical Methodologies for Compound Characterization and Purity Assessment

The unambiguous characterization and purity assessment of this compound and its analogs are crucial for confirming their structure and ensuring their suitability for further applications. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

¹H NMR: Provides detailed information about the chemical environment of protons. For a compound like this compound, the spectrum would show characteristic signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the indole N-H proton (a broad singlet, often > δ 8.0 ppm), protons on the indole and benzaldehyde aromatic rings (in the δ 6.5-8.5 ppm region with specific splitting patterns), and the methoxy (B1213986) group protons (a sharp singlet around δ 3.8-4.0 ppm). youtube.comscielo.br Two-dimensional techniques like COSY are used to establish proton-proton coupling relationships. researchgate.net

¹³C NMR: Reveals the number and type of carbon atoms. Key signals would include the carbonyl carbon of the aldehyde (δ > 190 ppm), carbons of the aromatic rings, and the methoxy carbon (around δ 55 ppm). scielo.br

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which is used to confirm the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer further structural confirmation, often showing characteristic losses of small groups (e.g., CO from the aldehyde) or cleavage patterns related to the indole ring. nih.govscirp.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. nih.gov The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3300-3500 cm⁻¹.

Other Techniques: Purity is often assessed using chromatographic methods such as Thin-Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Elemental analysis is also performed to verify the elemental composition (C, H, N) of the synthesized compound, which should agree with the calculated theoretical values. nih.gov

Table 4: Summary of Analytical Characterization Data

| Technique | Information Provided | Typical Values/Observations for Indole Benzaldehyde Structures |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Aldehyde H: δ 9.5-10.5 ppm; Indole NH: > δ 8.0 ppm; Aromatic H: δ 6.5-8.5 ppm; Methoxy H: δ 3.8-4.0 ppm. youtube.comscielo.br |

| ¹³C NMR | Carbon skeleton | Aldehyde C=O: > δ 190 ppm; Aromatic C: δ 110-160 ppm; Methoxy C: ~δ 55 ppm. scielo.br |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula, fragmentation | Provides exact mass corresponding to the molecular formula; fragmentation can show loss of CO, HCN. scirp.org |

| Infrared (IR) Spectroscopy | Functional groups | C=O stretch (aldehyde): ~1690 cm⁻¹; N-H stretch (indole): ~3400 cm⁻¹. |

| Elemental Analysis | Elemental composition (%C, H, N) | Experimental values must be within ±0.4% of theoretical values. nih.gov |

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the identity and purity of the target compound. The expected chemical shifts for this compound are predicted based on the analysis of its structural components: the indole ring and the 4-methoxybenzaldehyde moiety.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the indole and benzaldehyde rings, the aldehyde proton, the methoxy group protons, and the N-H proton of the indole. The coupling patterns (singlets, doublets, triplets, etc.) provide information about the neighboring protons. For instance, the aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically around 9.8-10.0 ppm. The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm. The protons on the aromatic rings will exhibit complex splitting patterns in the range of 6.5-8.0 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is characteristically found far downfield, often above 190 ppm. The carbons of the aromatic rings would appear in the 110-160 ppm range, with those attached to electronegative atoms (like the oxygen of the methoxy group) appearing at the lower end of this range. The methoxy carbon would have a signal around 55-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.0 (singlet) | > 190 |

| Aromatic (Indole & Benzene) | 6.5 - 8.0 (multiplets) | 110 - 160 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | 55 - 60 |

| Indole N-H | 8.0 - 8.5 (broad singlet) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is expected to show distinct absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ for the indole N-H group.

C-H Stretch (Aromatic): Bands typically appearing just above 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Methoxy C-O | Stretch | 1250 (asym), 1030 (sym) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₃NO₂), the expected molecular weight is approximately 251.28 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 251. The fragmentation pattern would be characteristic of the structure, with potential fragments arising from the loss of a hydrogen atom ([M-H]⁺), a formyl group ([M-CHO]⁺), or a methyl group from the methoxy moiety ([M-CH₃]⁺). A proposed fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, has been studied, providing insights into the expected fragmentation of such structures researchgate.net.

Chromatographic Separation and Purification Techniques

The purification of this compound from reaction mixtures is crucial to obtain a high-purity product. Chromatographic techniques are the most effective methods for this purpose.

Column Chromatography

Column chromatography is a widely used technique for the purification of indole derivatives and substituted benzaldehydes on a preparative scale nih.govnih.govrsc.org. The choice of stationary phase and mobile phase is critical for achieving good separation.

Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. For indole derivatives, solvent systems like petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate are often employed. The polarity of the eluent is gradually increased to elute the desired compound from the column. For example, purification of iodo-substituted methoxybenzaldehydes has been successfully achieved using a petroleum ether: ethyl acetate gradient rsc.org.

The progress of the separation is monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) offers higher resolution and speed. Reverse-phase HPLC is particularly suitable for compounds like this compound.

Stationary Phase: A non-polar stationary phase, such as C18-modified silica, is commonly used.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used sielc.comsielc.comsielc.com. A gradient elution, where the composition of the mobile phase is changed over time, can provide excellent separation of the target compound from impurities. For mass spectrometry compatibility, volatile buffers like formic acid are often added to the mobile phase sielc.comsielc.comsielc.com. The purity of final products is often confirmed to be greater than 95% by HPLC analysis google.com.

Interactive Data Table: Common Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase System | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Preparative Purification |

| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile/Water or Methanol/Water (often with Formic Acid) | Analytical & Small-Scale Purification |

Biological Activity and Mechanistic Insights in Vitro Investigations

In Vitro Anti-proliferative and Anticancer Activities

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in anticancer drug discovery. Indole-based compounds, in particular, have been a fertile ground for the development of novel therapeutic leads, demonstrating efficacy against a wide range of cancer types. nih.govmdpi.com Research into various indole (B1671886) derivatives has revealed potent anti-proliferative properties against numerous cancer cell lines, including those from breast, lung, colon, and leukemia. ajgreenchem.comnih.govnih.gov

The cytotoxic and anti-proliferative effects of compounds structurally related to 3-(1H-indol-5-yl)-4-methoxybenzaldehyde have been documented against a diverse panel of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth.

For instance, various indole derivatives have shown significant activity. A series of 3-amino-1H-indole derivatives displayed potent anti-proliferative effects against HeLa, HepG2, and MCF-7 cell lines, with IC50 values of 3.7, 8.0, and 19.9 µmol/L, respectively. nih.gov In another study, certain indole-thiophene complexes inhibited HT29 and HepG2 cell lines with IC50 values in the nanomolar range. nih.gov The anti-proliferative properties of indole analogs have been reported against breast cancer cell lines such as MCF-7, MDA-MB-231, and SK-BR-3, as well as hepatocellular carcinoma lines like HepG2 and Hep3B. mdpi.comnih.gov A recently synthesized indolyl dihydroisoxazole (B8533529) derivative demonstrated high selectivity and potency against leukemia Jurkat and HL-60 cells. nih.gov

The table below summarizes the anti-proliferative activities of several indole and benzaldehyde (B42025) derivatives against various cancer cell lines, illustrating the potential of these chemical scaffolds.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | Sub-micromolar |

| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | Sub-micromolar |

| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 µmol/L |

| 3-Amino-1H-7-azaindole derivative | HepG2 (Liver) | 8.0 µmol/L |

| 2-(benzyloxy)-4-methoxybenzaldehyde (B184467) | HL-60 (Leukemia) | 1-10 µM |

| Indole-thiophene derivative (6a) | HT29 (Colon) | Nanomolar |

| Indole-thiophene derivative (6a) | HepG2 (Liver) | Nanomolar |

| Carbothioamide Indole Derivative | A549 (Lung) | 45.5 µg/mL |

This table is interactive. You can sort and filter the data.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a key mechanism for many chemotherapeutic agents. mdpi.com Compounds containing indole and benzaldehyde motifs have been shown to trigger apoptosis through various signaling cascades.

Studies on benzyloxybenzaldehyde derivatives, for example, indicated that their anticancer effects in human leukemia (HL-60) cells were due to the induction of apoptosis. researchgate.net This process was associated with the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net The anticancer effects of benzaldehyde may involve a mechanism that includes mitochondrial damage. researchgate.net Indole analogs are known to target regulated cell death pathways, including apoptosis, by affecting related signaling proteins such as Bax and Bcl-xl, leading to mitochondrial dysfunction. mdpi.com The activation of caspases, a family of proteases that execute the apoptotic process, is another common feature. For example, the heterocyclic amine Trp-P-1, an indole derivative, was found to activate an entire caspase cascade, starting with caspase-8, leading to apoptosis in liver cells. researchgate.net This activation results in the cleavage of crucial cellular substrates like poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. mdpi.comresearchgate.net

The cell cycle is a series of events that leads to cell division and replication. mdpi.com Because uncontrolled proliferation is a defining characteristic of cancer, the cell cycle is a prime target for anticancer therapies. auctoresonline.org Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. auctoresonline.org

Several compounds structurally analogous to this compound have been found to interfere with cell cycle progression. For instance, benzyl (B1604629) vanillin, a 2-(benzyloxy)-3-methoxybenzaldehyde (B189297) compound, demonstrated the ability to affect cell cycle progression at the G2/M phase in HL60 leukemia cells. researchgate.net Similarly, a study on 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) revealed that it induced cell cycle arrest in the G2/M phase in human non-small cell lung cancer A549 cells. nih.gov Another compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was also shown to suppress cancer cell division by triggering cell cycle arrest at the G2/M phase. nih.gov This arrest at the G2/M checkpoint prevents the cell from entering mitosis, ultimately inhibiting proliferation and often leading to apoptosis. nih.govnih.gov

A major challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. nih.govnih.gov Therefore, there is significant interest in discovering new agents that can overcome these resistance mechanisms. Benzaldehyde has shown promise in this area, as it has been found to inhibit the growth of cancer cells that are resistant to osimertinib (B560133) or radiation. nih.govnih.gov The mechanism behind this activity involves targeting the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph), an interaction implicated in treatment resistance. nih.govnews-medical.net

Furthermore, research on a novel pyrrole (B145914) derivative, which shares the 3,4,5-trimethoxyphenyl group with many active anticancer agents, demonstrated potent activity against the multidrug-resistant NCI/ADR-RES cancer cell line. nih.gov This compound was also able to restore sensitivity to doxorubicin (B1662922) in resistant cell lines, suggesting its potential in combination therapies to overcome P-glycoprotein-mediated drug efflux, a common resistance mechanism. nih.gov

Enzyme Inhibition Profiles

Enzymes are critical regulators of biological processes, and their inhibition is a well-established strategy for therapeutic intervention. The this compound structure suggests potential interactions with various enzyme targets.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. researchgate.netnih.govbrieflands.com Consequently, its inhibitors are of great interest in the cosmetic, medicinal, and food industries. nih.gov

The 4-methoxybenzaldehyde (B44291) portion of the target compound, also known as anisaldehyde, has been specifically studied for its effect on tyrosinase. Anisaldehyde was found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a 50% inhibitory dose (ID50) of 0.32 mM. dss.go.th Kinetic analysis revealed that anisaldehyde acts as a noncompetitive inhibitor. dss.go.th This means it binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. Other benzaldehyde derivatives have also been evaluated, showing that the substitution pattern on the benzene (B151609) ring influences inhibitory potency and mechanism. researchgate.netbrieflands.com For example, 2,4-dihydroxybenzaldehyde (B120756) was identified as a potent competitive inhibitor of mushroom tyrosinase. brieflands.com

The table below presents tyrosinase inhibition data for anisaldehyde and related benzaldehyde derivatives.

| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 / ID50 |

| Anisaldehyde (4-Methoxybenzaldehyde) | Mushroom | L-DOPA | Noncompetitive | 0.32 mM |

| 4-Bromobenzaldehyde | Mushroom | 4-t-Butylcatechol | Partial Noncompetitive | 114 µM |

| 4-Chlorobenzaldehyde | Mushroom | 4-t-Butylcatechol | Partial Noncompetitive | 175 µM |

| 2,4-Dihydroxybenzaldehyde | Mushroom | L-DOPA | Competitive | Potent |

| 4-Nitrobenzaldehyde | Mushroom | 4-t-Butylcatechol | Noncompetitive | 1846 µM |

This table is interactive. You can sort and filter the data.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. wikipedia.org The indole nucleus is a key pharmacophore in the design of MAO inhibitors.

Studies on N-substituted indole-based analogues have identified potent and selective inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. For instance, a series of novel indole-based molecules yielded compounds with high inhibitory activity against MAO-B. nih.gov Notably, compounds 8a and 8b from this series demonstrated exceptional potency with IC50 values of 0.02 µM and 0.03 µM, respectively, and exhibited high selectivity for MAO-B over MAO-A. nih.gov Kinetic studies revealed a competitive mode of inhibition for these compounds, with Ki values of 10.34 nM for 8a and 6.63 nM for 8b . nih.gov Another related compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , also showed remarkable MAO-B inhibitory activity and selectivity. nih.gov These findings underscore the potential of the indole scaffold in developing selective MAO-B inhibitors.

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Mode of Inhibition | Ki (nM) |

|---|---|---|---|---|

| Compound 7b | 0.33 | >305 | Not Reported | Not Reported |

| Compound 8a | 0.02 | >3649 | Competitive | 10.34 |

| Compound 8b | 0.03 | >3278 | Competitive | 6.63 |

| Compound 8e | 0.45 | >220 | Not Reported | Not Reported |

| Rasagiline (Reference) | Not Reported | >50 | Not Reported | Not Reported |

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion. The indole scaffold has been explored for its potential in this area. A study on thiazolidinone-based indole derivatives revealed significant α-glucosidase inhibitory activity, with some compounds showing several-fold better activity than the standard drug, acarbose (B1664774). nih.gov For example, compound 5 in the series exhibited an IC50 value of 2.40 ± 0.10 μM against α-glucosidase, compared to acarbose's IC50 of 11.70 ± 0.10 μM. nih.gov Similarly, a series of indolo[1,2-b]isoquinoline derivatives showed potent α-glucosidase inhibitory effects, with IC50 values ranging from 3.44 to 41.24 μM, significantly stronger than acarbose (IC50: 640.57 μM). mdpi.com These results indicate that indole-containing hybrid molecules can be potent inhibitors of this key enzyme.

| Compound Series | Most Potent Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

|---|---|---|---|---|---|

| Thiazolidinone-based indoles | Compound 5 | 2.40 ± 0.10 | Acarbose | 11.70 ± 0.10 | nih.gov |

| Indolo[1,2-b]isoquinolines | Compound 11 | 3.44 ± 0.36 | Acarbose | 640.57 ± 5.13 | mdpi.com |

Kinase Inhibition (e.g., Protein Kinases, Src Kinase, Receptor Tyrosine Kinases)

Kinases, including protein kinases, Src kinase, and receptor tyrosine kinases, are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.goveurekaselect.com Indole derivatives are a prominent class of kinase inhibitors. nih.govgrowingscience.com

Specifically, indole-2-on derivatives have been identified as potent inhibitors of Src kinase, which plays a role in Bcr-Abl-induced leukemogenesis. nih.govresearchgate.net Further research into novel indole derivatives has identified dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Src kinase. nih.gov One such compound, 16 , exhibited a potent IC50 of 0.002 μM against Src kinase. nih.gov Indole-3-amine derivatives have also shown inhibitory activity against c-Src and other Src family kinases like Fyn, Hck, and Lyn. turkjps.org The diversity of the indole scaffold allows for the targeting of various kinases, including Phosphoinositide 3-kinase (PI3K), with pyridazino[4,5-b]indole derivatives showing promise. nih.govrsc.org

| Compound | Target Kinase | IC50 (µM) | Reference Compound | % Inhibition |

|---|---|---|---|---|

| Compound 16 | Src Kinase | 0.002 | Dasatinib | 93.26% |

| EGFR Kinase | 1.026 | Osimertinib | Not Reported |

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. phcogrev.com Various indole-containing structures have been investigated for their ability to inhibit these enzymes. For example, derivatives of ursolic acid fused with an indole moiety were evaluated as potential topoisomerase II inhibitors. nih.gov Among these, compound 5f demonstrated the most potent inhibitory activity against Topoisomerase II, with an inhibition rate of 83.5% at a concentration of 100 μM. nih.gov Another study focused on 3-methyl-2-phenyl-1H-indoles, which also showed a good correlation between their antiproliferative effects and topoisomerase II inhibition. acs.orgacs.org Furthermore, the natural product Luotonin A, which contains a fused indole-quinazoline system, acts as a topoisomerase I inhibitor. mdpi.com These examples highlight the versatility of the indole scaffold in designing inhibitors for both types of topoisomerases.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. researchgate.net The indole ring is a key component in several classes of HDAC inhibitors. researchgate.net

A series of indole-based hydroxamic acid derivatives has been synthesized, showing potent inhibition of HDACs. nih.gov Compound 4o from this series was a particularly potent inhibitor of HDAC1 and HDAC6, with IC50 values of 1.16 nM and 2.30 nM, respectively. nih.gov Another compound, 4k , showed a preference for inhibiting HDAC6 (IC50 = 5.29 nM) over HDAC1 (IC50 = 115.20 nM). nih.gov Additionally, indole-3-butyric acid derivatives have been developed as potent HDAC inhibitors, with compound I13 showing IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. tandfonline.com Hybrids of Contilisant and Tubastatin A, which are polyfunctionalized indole derivatives, have also been identified as potent HDAC6 inhibitors, with compound 3 having an IC50 of 0.012 μM. nih.govacs.org

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Source |

|---|---|---|---|---|

| Compound 4o | 1.16 | Not Reported | 2.30 | nih.gov |

| Compound 4k | 115.20 | Not Reported | 5.29 | nih.gov |

| Compound I13 | 13.9 | 12.1 | 7.71 | tandfonline.com |

| Compound 3 | Not Reported | Not Reported | 12 | nih.govacs.org |

Tubulin Polymerization Inhibition

Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov The indole scaffold, particularly when combined with a trimethoxyphenyl group, is a well-established motif for inhibitors that bind to the colchicine (B1669291) site on tubulin. mdpi.com

Structurally similar compounds to this compound, such as (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates, have been shown to be potent inhibitors of tubulin polymerization. nih.gov Two such conjugates, compounds 5g and 6f , demonstrated potent inhibition with IC50 values of 1.53 µM and 1.45 µM, respectively. nih.gov These compounds were observed to disrupt the microtubule network in cancer cells, confirming their mechanism of action. nih.gov Other 2-phenylindole (B188600) derivatives have also been reported to inhibit tubulin polymerization with IC50 values in the low micromolar range (1.0–2.0 μM). mdpi.com

| Compound | IC50 (µM) |

|---|---|

| Compound 5g | 1.53 |

| Compound 6f | 1.45 |

Specific Antiparasitic Enzyme Targets (e.g., NTPase-II, TgCDPK1)

The development of novel antiparasitic agents is a critical area of research. Specific enzymes within parasites that are absent or significantly different from their human counterparts represent ideal drug targets. While specific data on this compound targeting NTPase-II or TgCDPK1 is not available, the indole scaffold is present in compounds designed to inhibit such targets. For example, research into inhibitors for Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a promising target for treating toxoplasmosis, has involved various heterocyclic compounds. The general strategy involves creating ATP-competitive inhibitors that can selectively target the parasite's enzyme over human kinases. Further investigation would be required to determine if the indole-benzaldehyde structure possesses activity against these or other specific antiparasitic enzymes.

Anti-inflammatory and Antioxidant Properties (In Vitro)

No published in vitro studies were found that specifically investigate the anti-inflammatory or antioxidant properties of this compound. While many indole derivatives and benzaldehydes have been evaluated for their ability to scavenge free radicals or inhibit inflammatory mediators like nitric oxide and cyclooxygenases, this specific compound has not been characterized in these assays according to available literature.

Receptor-Mediated Signal Transduction Studies (In Vitro)

There is no specific information available regarding the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), Toll-like Receptor 4 (TLR4), or serotonin (B10506) receptors (5-HT1A, 5-HT2A).

No studies have been published detailing the modulation of the Aryl Hydrocarbon Receptor by this compound.

The effect of this compound on Pregnane X Receptor activation or inhibition has not been reported in scientific literature.

There are no available data from in vitro assays on the interaction between this compound and Toll-like Receptor 4.

Ligand binding affinities and functional activities of this compound at the 5-HT1A and 5-HT2A serotonin receptors have not been documented.

Other Relevant In Vitro Biological Activities (e.g., Anti-diabetic, Anti-amyloidogenic)

No specific in vitro studies concerning the anti-diabetic (e.g., inhibition of α-glucosidase or α-amylase) or anti-amyloidogenic (e.g., inhibition of amyloid-β aggregation) potential of this compound could be located in the existing body of scientific research.

Structure Activity Relationship Sar and Rational Design of Analogs

Systematic Exploration of Positional and Substituent Effects on Biological Activity

The biological activity of the indole-benzaldehyde scaffold is highly dependent on the nature and position of various substituents. The indole (B1671886) nucleus is a common feature in many biologically active compounds and serves as a crucial pharmacophore in medicinal chemistry. rsc.orgresearchgate.net Strategic modifications to this core structure are essential for modulating biological activity. rsc.org

The indole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile scaffold found in numerous natural and synthetic biologically active compounds. rsc.orgchula.ac.th The substitution pattern on this moiety significantly influences the molecule's interaction with biological targets.

Research on various indole derivatives has shown that modifications at the 5-position can substantially alter activity. For instance, in the development of antitubercular agents, substitutions on the indole ring were found to be critical. Similarly, studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed that introducing a halogen, such as iodine, at the 5-position of the indole ring (compound 3k ) resulted in a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, studies on 3-substituted indoles have indicated that electron-donating groups at the 5-position of the indole ring can enhance its nucleophilicity, which may influence its biological interactions. rsc.org

| Compound Class | Substituent at Indole 5-Position | Observed Effect | Reference |

|---|---|---|---|

| Indolylquinazolinones | Iodo (I) | Enhanced activity against MRSA (MIC = 0.98 µg/mL). | nih.gov |

| 3-Substituted Indoles | Electron-Donating Groups | Increased nucleophilicity, potentially modulating biological interactions. | rsc.org |

The benzaldehyde (B42025) portion of the molecule offers multiple positions for substitution, and modifications here are pivotal for tuning activity and selectivity. In a study of substituted benzylidene derivatives designed as cholinesterase inhibitors, the presence and position of hydroxy and methoxy (B1213986) groups on the benzaldehyde ring were critical. nih.gov It was found that a methoxy group at the ortho, meta, or para position generally decreased the potential for AChE and BuChE inhibition compared to a hydroxy group. nih.gov

Specifically, for analogs of the 3-(indol-5-yl)-4-methoxybenzaldehyde scaffold, the 4-methoxy group is significant. In related 5-(4-Methoxyphenyl)-1H-indole structures, this group has been identified as a key part of the pharmacophore. nih.gov In the design of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a benzyloxybenzaldehyde scaffold, which extends the benzaldehyde moiety, was found to be promising, enhancing affinity for the enzyme's active site. nih.govmdpi.com

| Compound Class | Substituent on Benzaldehyde Ring | Observed Effect | Reference |

|---|---|---|---|

| Indole-Benzylidene Derivatives | Methoxy (ortho/meta/para) | Decreased cholinesterase inhibition potential compared to hydroxyl groups. | nih.gov |

| Benzyloxybenzaldehyde Derivatives | Benzyloxy (extending the ring) | Enhanced affinity for ALDH1A3 active site, leading to potent and selective inhibition. | nih.govmdpi.com |

The nature of the linkage between the indole and benzaldehyde rings is another critical determinant of biological activity. In the development of dual cholinesterase inhibitors, an indole ring connected via an acetohydrazide linker to the benzaldehyde was found to be essential for activity. nih.gov Replacing the hydrazine (B178648) linker with a simple carbon chain resulted in a loss of key interactions with the target enzyme. nih.gov This highlights that the linker is not merely a spacer but actively participates in the binding and orientation of the molecule within the active site of its biological target.

Design Principles for Optimizing Potency, Selectivity, and Biological Target Interaction

The rational design of analogs aims to enhance potency, improve selectivity against specific targets, and optimize pharmacokinetic properties. A key principle involves identifying and refining the pharmacophore responsible for the desired biological effect.

For indole-based compounds, a primary design consideration is the interaction of the indole scaffold with the target protein. The indole moiety often binds within the active site, establishing van der Waals contacts with lipophilic amino acid residues. nih.gov Optimization strategies often focus on modifying substituents to enhance these interactions and introduce new, favorable contacts.

Selectivity is another crucial aspect. For kinase inhibitors based on an indole scaffold, optimization efforts led to compounds with improved cellular potency and kinase selectivity. nih.gov Similarly, in the development of 5-HT2A receptor inverse agonists, a series of phenyl pyrazole (B372694) compounds were optimized for selectivity, aqueous solubility, and antiplatelet activity, resulting in a clinical candidate. nih.govdntb.gov.ua This was achieved through systematic modification of different parts of the molecule to balance desired activity with off-target effects. The design of ALDH1A3 inhibitors based on a benzyloxybenzaldehyde scaffold also successfully yielded compounds with high potency and selectivity for the target isoform. nih.govmdpi.com

Isosteric Replacements and Bioisosteric Strategies in Indole-Benzaldehyde Systems

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify a lead compound's properties while retaining its primary biological activity. researchgate.net A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This approach is used to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net

In the context of indole-based systems, bioisosteric replacement of the indole moiety itself has been a successful strategy. For example, replacing an indene (B144670) group with an indole was performed to improve interaction with cholinesterases. nih.gov In another study, a potent and highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was developed by applying bioisosteric replacement strategies to an indole scaffold. researchgate.netnih.gov This approach can lead to new molecules with similar biological properties but potentially improved toxicity profiles, altered pharmacokinetics, or modified activity. cambridgemedchemconsulting.com The concept is broad and can involve replacing functional groups or even entire ring systems like benzene and thiophene. researchgate.net

| Original Scaffold/Group | Bioisosteric Replacement | Goal/Outcome | Reference |

|---|---|---|---|

| Indene | Indole | Improved interaction with cholinesterases. | nih.gov |

| Indole | Other Heterocycles | Development of potent and selective PI3Kδ inhibitors. | researchgate.netnih.gov |

| Benzene | Thiophene, Pyridine | General strategy to modulate physicochemical and biological properties. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is crucial for understanding the structural basis of a compound's biological activity.

Prediction of Ligand-Protein Binding Modes and Affinities with Identified Biological Targets

Molecular docking simulations are employed to predict how 3-(1H-indol-5-yl)-4-methoxybenzaldehyde fits within the binding site of various protein targets. The indole (B1671886) scaffold is a known pharmacophore for a range of targets, including protein kinases, monoamine oxidases, and enzymes involved in inflammatory pathways. acs.orgnih.govnih.gov

Docking studies on analogous indole-containing compounds have identified potential binding modes within enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B). nih.govajchem-a.com For this compound, simulations would typically place the molecule within the active site of a target protein, predicting its binding conformation and estimating its binding affinity, often expressed as a docking score or binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. The orientation within the binding pocket is critical; for instance, studies on similar structures show that the methoxyphenyl group might embed deep within a hydrophobic pocket, while the indole moiety engages in specific hydrogen bonds or π-stacking interactions. nih.govresearchgate.net

Table 1: Potential Biological Targets for Indole-Benzaldehyde Scaffolds and Docking Insights

| Biological Target | Role | Predicted Interaction Type | Representative Binding Affinity (kcal/mol)† |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurotransmitter metabolism | Competitive inhibition | -10 to -12 |

| Cyclooxygenase-2 (COX-2) | Inflammation | Competitive inhibition | -10 to -11.5 |

| Protein Kinases (e.g., CK2) | Cell signaling, proliferation | ATP-competitive inhibition | -9 to -11 |

| 5-Lipoxygenase (5-LOX) | Inflammation | Non-competitive inhibition | -8 to -10 |

†Binding affinities are illustrative, based on published data for structurally related indole derivatives, and represent potential values for this compound. nih.govajchem-a.comnih.gov

Identification of Key Amino Acid Residues for Ligand Interaction

The predictive power of molecular docking extends to identifying specific amino acid residues that are crucial for stabilizing the ligand-protein complex. These interactions are fundamental to the molecule's mechanism of action. nih.gov For this compound, the key functional groups—the indole NH, the methoxy (B1213986) group, the aldehyde oxygen, and the aromatic systems—dictate the types of interactions formed.

Hydrogen Bonds: The nitrogen atom of the indole ring can act as a hydrogen bond donor, a feature commonly observed in the binding of indole derivatives to cholinesterases and other enzymes. nih.gov The carbonyl oxygen of the aldehyde and the oxygen of the methoxy group can act as hydrogen bond acceptors, potentially interacting with residues like Arginine (Arg), Tyrosine (Tyr), or Serine (Ser). nih.govresearchgate.net

Hydrophobic and π-Stacking Interactions: The planar indole and benzene (B151609) rings are well-suited for hydrophobic and π-π or cation-π stacking interactions with aromatic amino acid residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). nih.gov

Table 2: Predicted Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Key Interacting Amino Acid Residues |

|---|---|---|

| Indole NH | Hydrogen Bond Donor | Asp, Glu, Ser |

| Indole Ring | Hydrophobic, π-π Stacking | Trp, Phe, Tyr, Leu, Val |

| Benzaldehyde (B42025) Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Pro |

| Methoxy Group (Oxygen) | Hydrogen Bond Acceptor | Arg, Lys, Tyr |

| Aldehyde Group (Oxygen) | Hydrogen Bond Acceptor | Arg, Gln, Asn, Ser |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org

Development of 2D and 3D-QSAR Models for Activity Prediction

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) is required. mdpi.commdpi.com

2D-QSAR: This approach correlates biological activity with 2D structural descriptors, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally less intensive and can provide general insights into the properties driving activity. frontiersin.orgnih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed, three-dimensional insights. nih.govnih.govacs.org In these methods, molecules in the dataset are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. A statistical method, typically Partial Least Squares (PLS), is then used to correlate these 3D fields with biological activity. acs.org

A robust QSAR model is characterized by strong statistical parameters. The quality of a model is assessed by its squared correlation coefficient (R²) for the training set and, more importantly, its predictive ability, which is evaluated by the cross-validated squared correlation coefficient (q²) and the predictive R² (R²_pred) for an external test set. nih.govrsc.org

Table 3: Typical Statistical Validation Parameters for 3D-QSAR Models

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R² (Non-cross-validated R²) | Measures the goodness of fit for the training set data. | > 0.6 |

| R²_pred (External Test Set R²) | Measures the ability to predict the activity of new compounds. | > 0.6 |

| Standard Error of Estimate (SEE) | Indicates the absolute error of the predictions. | Low value |

Values are based on generally accepted standards for robust QSAR models. nih.govnih.govmdpi.com

Elucidation of Physicochemical Features Governing Biological Potency

A major advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions in 3D space where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov

Steric Contour Maps: These maps indicate where bulky groups are favored (typically shown in green) or disfavored (yellow). For this compound, this could suggest, for example, that a larger substituent at a certain position on the indole or benzaldehyde ring might enhance binding and activity.

Electrostatic Contour Maps: These maps highlight regions where positive charge is favorable (blue) or negative charge is favorable (red). This information can guide the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the target protein.

Hydrophobic and H-Bonding Maps (CoMSIA): CoMSIA provides additional maps for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, offering a more comprehensive guide for designing new, more potent analogues. nih.gov

By interpreting these maps, medicinal chemists can rationally design new derivatives of this compound with improved biological potency.

Pre Clinical Drug Discovery Potential and Translational Research Approaches

Identification of Novel Therapeutic Leads and Hit-to-Lead Optimization

The process of identifying a new drug candidate begins with a "hit," a compound that displays desired biological activity in an initial screen. upmbiomedicals.com The indole (B1671886) scaffold is a common feature in many such hits. For instance, various indole-based derivatives have been designed and synthesized to explore their therapeutic potential. N-substituted indole analogues have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), with some derivatives showing activity in the micromolar and even nanomolar range. nih.gov Similarly, other complex indole derivatives have been synthesized and evaluated for their activity against human carbonic anhydrase (hCA) isoforms, which are involved in several pathologies. nih.gov

Once a hit compound like 3-(1H-indol-5-yl)-4-methoxybenzaldehyde is identified, it undergoes a "hit-to-lead" (H2L) optimization process. nih.gov This crucial phase in drug discovery aims to refine the initial hit's structure to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comvichemchemie.com Medicinal chemists synthesize a series of analogues by making systematic modifications to the parent structure. For the indole-benzaldehyde core, this could involve:

Substitution on the indole nitrogen: Modifying this position can alter the compound's electronic properties and its interaction with biological targets. nih.gov

Modification of the indole ring: Adding substituents at different positions of the indole nucleus can enhance target binding and selectivity.

Alteration of the benzaldehyde (B42025) moiety: Changing the position or nature of the methoxy (B1213986) group or adding other substituents can fine-tune the molecule's activity and properties. For example, chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have been evaluated for antimicrobial properties. researchgate.netorientjchem.org

The goal is to generate a "lead" compound with a well-balanced profile of potency, selectivity, and drug-like properties, making it suitable for further development. upmbiomedicals.com This optimization is a multi-parameter process, often guided by computational modeling and a deep understanding of structure-activity relationships (SAR). nih.govvichemchemie.com

| Compound Class | Biological Target/Activity | Reported Potency | Reference |

|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) Inhibition | IC50 = 0.78 µM; Ki = 94.52 nM | nih.gov |

| 3-(3,4,5-trimethoxyphenylselenyl)-1H-indoles | Antiproliferative / Tubulin Polymerization Inhibition | Nanomolar IC50 values | nih.gov |

| 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | Antiproliferative / Tubulin Assembly Inhibition | - | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Antileishmanial Activity | EC50 ≤ 5 µM | mdpi.com |

| Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | Antibacterial Activity | Inhibition zones of 10-18mm | orientjchem.org |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

A primary reason for the failure of drug candidates in later stages of development is a poor pharmacokinetic profile. vichemchemie.com Therefore, early assessment of ADME properties is critical. For a novel compound like this compound, these properties are initially predicted using a combination of computational and in vitro methods.

Absorption: Computational models can predict passive intestinal absorption based on physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area. In vitro assays using cell lines like Caco-2 can simulate the human intestinal barrier to measure permeability.

Distribution: The extent to which a drug distributes into tissues is influenced by its plasma protein binding and lipophilicity. In vitro equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of the compound bound to plasma proteins like albumin.

Metabolism: The metabolic stability of a compound is a key determinant of its half-life. In vitro assays using liver microsomes or hepatocytes are standard methods to identify the primary routes of metabolism, typically by cytochrome P450 (CYP) enzymes. Predicting which CYP isozymes are responsible for metabolism helps in anticipating potential drug-drug interactions.

Excretion: While harder to predict in vitro, computational models can provide insights into whether a compound is likely to be cleared by the kidneys or the liver based on its properties.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. sk.ru One of the most common sets of guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors (e.g., OH, NH groups) ≤ 5

Hydrogen bond acceptors (e.g., O, N atoms) ≤ 10

Violations of these guidelines can indicate potential problems with membrane permeability. sk.ru Indazole derivatives, for example, have been modified with the aim of improving solubility and stability, key factors in bioavailability. mdpi.com For this compound and its future derivatives, ensuring compliance with these general rules is a fundamental step in early-stage assessment.

| Property | Predicted Value* | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|